molecular formula C5H3F3N2O B074157 4-Hydroxy-6-(trifluoromethyl)pyrimidine CAS No. 1546-78-7

4-Hydroxy-6-(trifluoromethyl)pyrimidine

Cat. No. B074157
CAS RN: 1546-78-7
M. Wt: 164.09 g/mol
InChI Key: LVOYSBZJJWPUBD-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(trifluoromethyl)pyrimidine is a chemical compound with notable characteristics due to its trifluoromethyl group and pyrimidine ring. This compound has been the subject of various studies to understand its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine involves regiospecific cyclization and reactions with different chemical agents. A notable method involves the regiospecific synthesis from 4-alkoxyvinyl trifluoro[chloro]methyl ketones with 6-trifluoro[chloro]methyl-2-hydrazine pyrimidines, leading to novel pyrimidine derivatives (Zanatta et al., 2003).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-(trifluoromethyl)pyrimidine has been characterized through experimental and quantum chemical methods. The stable conformer and bond angle distortions within the pyrimidine ring have been described, highlighting the influence of the electron-withdrawing trifluoromethyl group (Arjunan, Anitha, & Mohan, 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including condensation with amino uracils to form pyrido[2,3-d]pyrimidines and cyclization reactions to produce novel pyrimidine derivatives. Its reactivity has been explored, showing preferential sites for nucleophilic and free radical attacks (Popova et al., 2017).

Physical Properties Analysis

The physical properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine derivatives, such as solubility, thermal stability, and hydrophobicity, have been studied. These properties are influenced by the pyrimidine structure and the presence of the trifluoromethyl group, contributing to the compound's utility in various applications (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties, including the reactivity and interaction of 4-Hydroxy-6-(trifluoromethyl)pyrimidine with other compounds, have been explored. The compound's reactivity towards nucleophilic and electrophilic substitutions highlights its potential for further chemical modifications and applications in synthesis (Arjunan, Anitha, & Mohan, 2018).

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridine (TFMP) derivatives, which include 4-Hydroxy-6-(trifluoromethyl)pyrimidine, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Results or Outcomes

The major outcome of this application is the protection of crops from pests . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

2. Pharmaceutical Industry

Summary of the Application

Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Results or Outcomes

The major outcome of this application is the development of effective pharmaceutical and veterinary products . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

3. Synthesis of Specific Pharmaceutical Compounds

Summary of the Application

4-Hydroxy-6-(trifluoromethyl)pyrimidine, a pyrimidine derivative, is a heterocyclic building block . It may be used in the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin .

Results or Outcomes

The major outcome of this application is the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources.

4. Synthesis of Specific Pharmaceutical Compounds

Summary of the Application

4-Hydroxy-6-(trifluoromethyl)pyrimidine, a pyrimidine derivative, is a heterocyclic building block . It may be used in the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin .

Results or Outcomes

The major outcome of this application is the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20 S)-camptothecin . The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources.

Safety And Hazards

“4-Hydroxy-6-(trifluoromethyl)pyrimidine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . The safety information suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOYSBZJJWPUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361444
Record name 6-(Trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-(trifluoromethyl)pyrimidine

CAS RN

1546-78-7
Record name 6-(Trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-6-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
V Arjunan, R Anitha, S Mohan - Chemical Data Collections, 2018 - Elsevier
The stable conformer of 4–hydroxy–6–(trifluoromethyl)pyrimidine (HFMP) has been determined. The conformer (a) has 5.30 kcal mol –1 less energy than the conformer (b). The …
Number of citations: 3 www.sciencedirect.com
S Sek - Langmuir, 2009 - ACS Publications
The ability of the pyrimidine derivatives to form numerous complexes and supramolecular assemblies makes them suitable for the construction of new functional surfaces. Therefore, in …
Number of citations: 13 pubs.acs.org
MA Uddin, T Hossain, NL Kothalawala… - ACS Applied …, 2022 - ACS Publications
Thiol containing molecules as both interfacial surface ligands and additives are promising modulators for enhancing photoluminescence (PL) properties, stability, and photovoltaic (PV) …
Number of citations: 3 pubs.acs.org
Y Wu, Y Wang, M He, X Tao, J Li… - Mini-Reviews in …, 2017 - ingentaconnect.com
… yield of 2-amino-4-hydroxy-6-trifluoromethyl pyrimidine 11 is 82.2%, and the yield of 2-amino-4-chloro-6trifluoromethyl pyrimidine 12 in DMA is 50.8% while that in TEA is 86.3%. …
Number of citations: 12 www.ingentaconnect.com
A Giner-Sorolla - 1958 - search.proquest.com
… -6-trifluoromethylpyrimidine (KXVIII) in 91 per cent yield, Concomitant desulfurization and hydrogenolysis with Raney nickel gave 5-amino-4-hydroxy-6-trifluoromethyl pyrimidine (XXIX). …
Number of citations: 0 search.proquest.com
M Gümüş, Y Sert, A Yalkın, H Gökce, İ Koca - ChemistrySelect, 2019 - Wiley Online Library
Eight series of pyrimidine‐5‐carboxamides were synthesized and characterized by FT‐IR, 1 H NMR, 13 C NMR spectroscopies, HR‐MS and elemental analysis. To encourage …
YF Zhao, ZJ Liu, X Zhai, DD Ge, Q Huang… - Chinese Chemical …, 2013 - Elsevier
… Ethyl trifluoromethylacetoacetate 3 was condensed with guanidine to give 2-amino-4-hydroxy-6-trifluoromethyl-pyrimidine 4, which was treated with POCl 3 to yield compound 5. …
Number of citations: 14 www.sciencedirect.com
T Sakamoto, Z Qiu, M Inagaki, K Fujimoto - Analytical chemistry, 2019 - ACS Publications
To provide alternative methods of analyzing amino acids without liquid chromatography, 19 F NMR-based simultaneous and individual detection methods for amino acids using o-…
Number of citations: 15 pubs.acs.org
S Jeyavijayan - Journal of Molecular Structure, 2015 - Elsevier
… The vibrational spectra of 2-amino-4-hydroxy-6-trifluoromethyl pyrimidine have been studied by applying the DFT calculations based of Becke-3–Lee–Yang–Parr (B3LYP) level with 6-…
Number of citations: 10 www.sciencedirect.com
M Arivazhagan, VP Subhasini - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… Vibrational spectra of 2-amino-4-hydroxy 6-trifluoromethyl pyrimidine have been studied by applying the DFT calculations based of Becke–3–Lee–Yang–Parr (B3LYP) level with 6-311+…
Number of citations: 42 www.sciencedirect.com

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